molecular formula C24H22O5 B4045686 (2E,6E)-2,6-bis(1,3-benzodioxol-5-ylmethylidene)-4-ethylcyclohexan-1-one

(2E,6E)-2,6-bis(1,3-benzodioxol-5-ylmethylidene)-4-ethylcyclohexan-1-one

Cat. No.: B4045686
M. Wt: 390.4 g/mol
InChI Key: RJCPNYNVRFOUSQ-VNIJRHKQSA-N
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Description

(2E,6E)-2,6-bis(1,3-benzodioxol-5-ylmethylidene)-4-ethylcyclohexan-1-one is a complex organic compound characterized by its unique structure, which includes two benzodioxole groups attached to a cyclohexanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,6E)-2,6-bis(1,3-benzodioxol-5-ylmethylidene)-4-ethylcyclohexan-1-one typically involves the condensation of 1,3-benzodioxole derivatives with cyclohexanone under specific conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is designed to be cost-effective and scalable, with stringent control over reaction parameters to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

(2E,6E)-2,6-bis(1,3-benzodioxol-5-ylmethylidene)-4-ethylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The benzodioxole groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced compounds.

Scientific Research Applications

(2E,6E)-2,6-bis(1,3-benzodioxol-5-ylmethylidene)-4-ethylcyclohexan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E,6E)-2,6-bis(1,3-benzodioxol-5-ylmethylidene)-4-ethylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The benzodioxole groups are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2E,6E)-7-(1,3-benzodioxol-5-yl)-N-isobutyl-2,6-heptadienamide: This compound shares the benzodioxole group but has a different core structure.

    (2E,6E)-7-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)hepta-2,6-dien-1-one: Another compound with a benzodioxole group, differing in its piperidine moiety.

Uniqueness

(2E,6E)-2,6-bis(1,3-benzodioxol-5-ylmethylidene)-4-ethylcyclohexan-1-one is unique due to its specific combination of benzodioxole groups and cyclohexanone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2E,6E)-2,6-bis(1,3-benzodioxol-5-ylmethylidene)-4-ethylcyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O5/c1-2-15-7-18(9-16-3-5-20-22(11-16)28-13-26-20)24(25)19(8-15)10-17-4-6-21-23(12-17)29-14-27-21/h3-6,9-12,15H,2,7-8,13-14H2,1H3/b18-9+,19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCPNYNVRFOUSQ-VNIJRHKQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(=CC2=CC3=C(C=C2)OCO3)C(=O)C(=CC4=CC5=C(C=C4)OCO5)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1C/C(=C\C2=CC3=C(OCO3)C=C2)/C(=O)/C(=C/C4=CC5=C(OCO5)C=C4)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E,6E)-2,6-bis(1,3-benzodioxol-5-ylmethylidene)-4-ethylcyclohexan-1-one
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(2E,6E)-2,6-bis(1,3-benzodioxol-5-ylmethylidene)-4-ethylcyclohexan-1-one
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(2E,6E)-2,6-bis(1,3-benzodioxol-5-ylmethylidene)-4-ethylcyclohexan-1-one
Reactant of Route 6
(2E,6E)-2,6-bis(1,3-benzodioxol-5-ylmethylidene)-4-ethylcyclohexan-1-one

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